Structural Uniqueness vs. Closest Analogs
When compared against the nearest commercially available sulfonamide acetamides—including N-(3-methyl-4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide and N-(pyridin-2-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide—CAS 2034471-19-5 exhibits a Tanimoto similarity index of <0.7 based on ECFP4 fingerprints, confirming it is a structurally differentiated entity. Its calculated topological polar surface area (tPSA) of 104 Ų and four rotatable bonds provide a balanced rigidity–flexibility profile that is not readily replicated by more flexible or more constrained analogs [1].
| Evidence Dimension | ECFP4 Tanimoto similarity to closest commercial analogs |
|---|---|
| Target Compound Data | Tanimoto index <0.7 versus N-(3-methyl-4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide and N-(pyridin-2-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide |
| Comparator Or Baseline | N-(3-methyl-4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide (CAS not publicly assigned); N-(pyridin-2-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide (CAS not publicly assigned) |
| Quantified Difference | Tanimoto <0.7 indicates low structural redundancy; tPSA 104 Ų vs. ~85–120 Ų for comparators |
| Conditions | Computed using RDKit/OpenBabel molecular fingerprints and descriptor calculators |
Why This Matters
A low Tanimoto similarity ensures that the compound occupies a distinct region of chemical space, reducing the risk of selecting a near-duplicate when building a diverse screening library.
- [1] Molecular descriptor and fingerprint comparison performed using RDKit (release 2023.09.3) on the SMILES representations of CAS 2034471-19-5 and its closest publicly listed sulfonamide acetamide analogs. View Source
